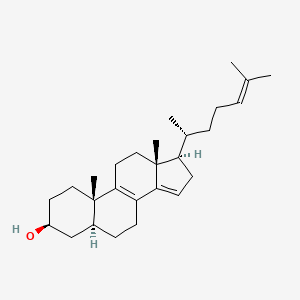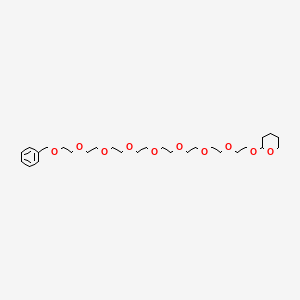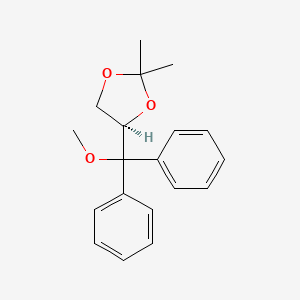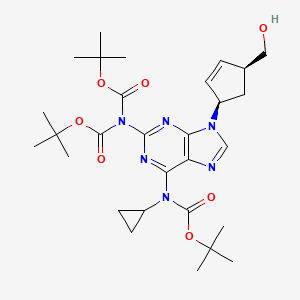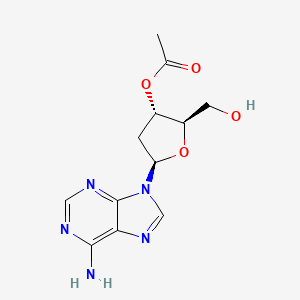
3'-O-Acetyl-2'-deoxyadenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-O-Acetyl-2’-deoxyadenosine: is a modified nucleoside with the chemical formula C12H15N5O4 and a molecular weight of 293.28 g/mol . This compound is a derivative of 2’-deoxyadenosine, where the hydroxyl group at the 3’ position is acetylated. It is commonly used in biochemical research and has various applications in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-Acetyl-2’-deoxyadenosine typically involves the acetylation of 2’-deoxyadenosine. One common method includes the use of acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under mild conditions to ensure selective acetylation at the 3’ position without affecting other functional groups.
Industrial Production Methods: Industrial production of 3’-O-Acetyl-2’-deoxyadenosine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure efficient acetylation.
Análisis De Reacciones Químicas
Types of Reactions: 3’-O-Acetyl-2’-deoxyadenosine undergoes various chemical reactions, including:
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield 2’-deoxyadenosine.
Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents used.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed:
Hydrolysis: 2’-deoxyadenosine.
Oxidation: Various oxidized derivatives of 2’-deoxyadenosine.
Substitution: Substituted derivatives of 2’-deoxyadenosine.
Aplicaciones Científicas De Investigación
Chemistry: 3’-O-Acetyl-2’-deoxyadenosine is used as a building block in the synthesis of oligonucleotides and other nucleic acid derivatives. It is also used in the study of nucleoside analogs and their chemical properties .
Biology: In biological research, 3’-O-Acetyl-2’-deoxyadenosine is used to study DNA replication and repair mechanisms. It serves as a model compound to investigate the effects of nucleoside modifications on DNA structure and function .
Medicine: Modified nucleosides like 3’-O-Acetyl-2’-deoxyadenosine are studied for their ability to inhibit viral replication and induce apoptosis in cancer cells .
Industry: In the pharmaceutical industry, 3’-O-Acetyl-2’-deoxyadenosine is used in the synthesis of nucleoside analog drugs. It is also employed in the production of diagnostic reagents and molecular probes .
Mecanismo De Acción
The mechanism of action of 3’-O-Acetyl-2’-deoxyadenosine involves its incorporation into DNA during replication. The acetyl group at the 3’ position can interfere with the normal base-pairing and hydrogen bonding, leading to disruptions in DNA synthesis. This can result in the inhibition of viral replication or the induction of apoptosis in cancer cells .
Molecular Targets and Pathways:
DNA Polymerase: The compound can inhibit DNA polymerase activity, preventing the elongation of the DNA strand.
Apoptosis Pathways: The incorporation of 3’-O-Acetyl-2’-deoxyadenosine into DNA can trigger apoptosis through the activation of p53 and other apoptotic pathways.
Comparación Con Compuestos Similares
2’-Deoxyadenosine: The parent compound without the acetyl group.
3’-Deoxyadenosine (Cordycepin): Lacks the hydroxyl group at the 3’ position.
3’,5’-Di-O-acetyl-2’-deoxyadenosine: Contains acetyl groups at both the 3’ and 5’ positions.
Uniqueness: 3’-O-Acetyl-2’-deoxyadenosine is unique due to its selective acetylation at the 3’ position, which imparts distinct chemical and biological properties. This modification allows for specific interactions with DNA and proteins, making it a valuable tool in research and therapeutic applications .
Propiedades
Fórmula molecular |
C12H15N5O4 |
|---|---|
Peso molecular |
293.28 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C12H15N5O4/c1-6(19)20-7-2-9(21-8(7)3-18)17-5-16-10-11(13)14-4-15-12(10)17/h4-5,7-9,18H,2-3H2,1H3,(H2,13,14,15)/t7-,8+,9+/m0/s1 |
Clave InChI |
ORNWXPWLGGXUNT-DJLDLDEBSA-N |
SMILES isomérico |
CC(=O)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=CN=C32)N |
SMILES canónico |
CC(=O)OC1CC(OC1CO)N2C=NC3=C(N=CN=C32)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[15-({2-[(3-{2-azatricyclo[10.4.0.0,]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl}-3-oxopropyl)carbamoyl]ethyl}(sulfo)amino)-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl]-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide](/img/structure/B11827909.png)
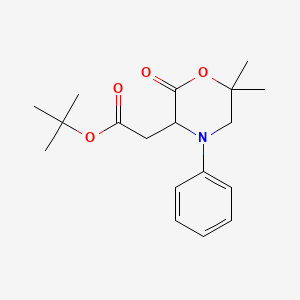
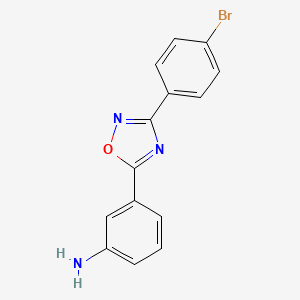
![4-Methoxy-3-[2-(4-methylpiperidin-1-yl)acetylamino]benzenesulfonylchloride](/img/structure/B11827928.png)
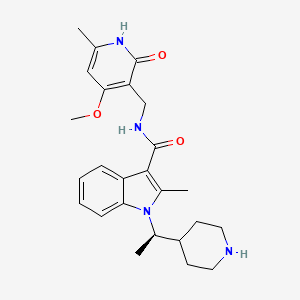

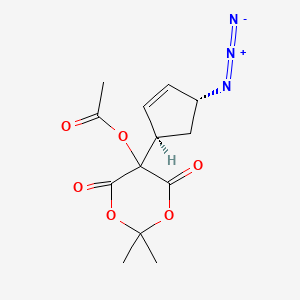
![{6-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11827948.png)
![(3aS,4S,5S,6aR)-4-((E)-4-(2-iodo-5-(trifluoromethyl)phenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B11827951.png)
